molecular formula C21H20N2O5 B2487472 methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868225-25-6

methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2487472
CAS No.: 868225-25-6
M. Wt: 380.4
InChI Key: OADJZAJLRCATAC-UHFFFAOYSA-N
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Description

Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic isoquinolinone derivative characterized by a benzylcarbamoyl-methyl substituent at the 2-position of the dihydroisoquinolinone core and a methyl acetate group linked via an ether bond at the 5-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter modulators . Its synthesis typically involves multi-step organic reactions, including amide coupling and etherification, to introduce the benzylcarbamoyl and acetoxy moieties.

Properties

IUPAC Name

methyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-27-20(25)14-28-18-9-5-8-17-16(18)10-11-23(21(17)26)13-19(24)22-12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADJZAJLRCATAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group can be introduced via a nucleophilic substitution reaction, where a benzylamine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are distinguished by variations in substituents on the isoquinolinone ring or the amide side chain. Below is a detailed comparison with a closely related compound, methyl 2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868225-08-5), as well as broader structural analogs.

Key Structural Differences and Implications

Property Target Compound Similar Compound (CAS: 868225-08-5) General Isoquinolinone Derivatives
Core Structure 1,2-dihydroisoquinolin-5-yl ether 1-oxoisoquinolin-5-yl ether Varies (e.g., 1-oxo, 1,2-dihydro, or fully aromatic cores)
Substituent at Position 2 Benzylcarbamoyl-methyl group 2-(5-chloro-2-methoxyanilino)-2-oxoethyl group Common groups: alkyl, aryl, or heterocyclic amides
Substituent at Position 5 Methyl acetate via ether linkage Methyl acetate via ether linkage Often alkoxy, aryloxy, or ester groups
Bioactivity Hypotheses Potential kinase inhibition due to amide H-bonding capability Enhanced lipophilicity (Cl, OMe groups may improve membrane permeability) Known for anti-inflammatory, anticancer, or neuroactive roles

Physicochemical and Pharmacokinetic Insights

In contrast, the 5-chloro-2-methoxyanilino group in CAS 868225-08-5 increases lipophilicity, which may enhance bioavailability .

Hydrogen Bonding: The benzylcarbamoyl moiety offers hydrogen-bond donor/acceptor sites, favoring interactions with enzymes like kinases or proteases. The chloro and methoxy groups in CAS 868225-08-5 lack H-bond donors but may engage in hydrophobic or halogen bonding.

Synthetic Accessibility: Both compounds require complex multi-step syntheses. The benzylcarbamoyl group may necessitate protective strategies during coupling, while the 5-chloro-2-methoxyanilino group introduces regioselectivity challenges.

Research Findings and Gaps

  • Target Compound: No direct pharmacological data are available in public databases.
  • Broader Analogs: Isoquinolinones with 5-alkoxy groups, such as pazopanib (a tyrosine kinase inhibitor), highlight the importance of ether-linked substituents in target engagement.

Biological Activity

Methyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H24N2O3\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This compound features a dihydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of the benzylcarbamoyl moiety contributes to its potential biological activities.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related structures have shown that modifications at specific sites can enhance their efficacy in seizure models, particularly in the maximal electroshock (MES) seizure test .

Table 1: Structure-Activity Relationships (SAR) for Anticonvulsant Activity

CompoundModificationEfficacy in MES Test
Compound A3-Oxy site modificationHigh
Compound B4'-Benzylamide site modificationModerate
This compoundTBDTBD

Anti-inflammatory Properties

The compound's derivatives have also been studied for anti-inflammatory effects. Nitrosated forms of similar compounds have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs), indicating that modifications can lead to significant therapeutic benefits .

Other Biological Activities

In addition to anticonvulsant and anti-inflammatory activities, related compounds have been investigated for their potential in treating various conditions such as cancer and neurodegenerative diseases. The isoquinoline framework is a common motif in many bioactive molecules, suggesting that this compound may possess additional unexplored activities.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of isoquinoline derivatives demonstrated that certain structural modifications led to enhanced anticonvulsant activity. The study utilized the MES model to evaluate efficacy and found that compounds with smaller substituents at the 3-Oxy site retained higher activity levels compared to those with bulkier groups .

Case Study 2: Anti-inflammatory Mechanism

Research on nitrosated isoquinoline derivatives revealed mechanisms of action involving inhibition of pro-inflammatory cytokines. These findings suggest that this compound may exhibit similar pathways, warranting further investigation into its therapeutic potential.

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